molecular formula C44H28N6O2S2 B4888679 N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]di(2-thiophenecarboxamide)

N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]di(2-thiophenecarboxamide)

Cat. No. B4888679
M. Wt: 736.9 g/mol
InChI Key: IYHRZIDLHJNYBZ-UHFFFAOYSA-N
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Description

N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]di(2-thiophenecarboxamide), also known as PPTQ, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPTQ is a heterocyclic compound that contains two quinazoline rings linked by a phenylene bridge. It has been synthesized by various methods and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]di(2-thiophenecarboxamide) is not fully understood, but it is believed to interact with various biological targets such as enzymes, receptors, and ion channels. N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]di(2-thiophenecarboxamide) has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. It has also been shown to interact with GABA receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]di(2-thiophenecarboxamide) has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. It has been shown to protect neuronal cells from oxidative stress and to reduce inflammation in animal models of neurodegenerative diseases. N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]di(2-thiophenecarboxamide) has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]di(2-thiophenecarboxamide) in lab experiments is its high purity and stability, which ensures consistent and reproducible results. N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]di(2-thiophenecarboxamide) is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]di(2-thiophenecarboxamide) is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]di(2-thiophenecarboxamide). One direction is to further investigate its potential as a fluorescent probe for detecting metal ions in biological samples. Another direction is to explore its potential as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]di(2-thiophenecarboxamide) and its potential applications in the treatment of neurodegenerative diseases.

Scientific Research Applications

N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]di(2-thiophenecarboxamide) has been studied extensively for its potential applications in various fields such as organic electronics, optoelectronics, and bioimaging. It has been used as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy. N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]di(2-thiophenecarboxamide) has also been used as a dopant in organic light-emitting diodes, which can be used in displays and lighting applications.

properties

IUPAC Name

N-[4-phenyl-2-[4-[4-phenyl-6-(thiophene-2-carbonylamino)quinazolin-2-yl]phenyl]quinazolin-6-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H28N6O2S2/c51-43(37-13-7-23-53-37)45-31-19-21-35-33(25-31)39(27-9-3-1-4-10-27)49-41(47-35)29-15-17-30(18-16-29)42-48-36-22-20-32(46-44(52)38-14-8-24-54-38)26-34(36)40(50-42)28-11-5-2-6-12-28/h1-26H,(H,45,51)(H,46,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHRZIDLHJNYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)NC(=O)C4=CC=CS4)C5=CC=C(C=C5)C6=NC7=C(C=C(C=C7)NC(=O)C8=CC=CS8)C(=N6)C9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H28N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

736.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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